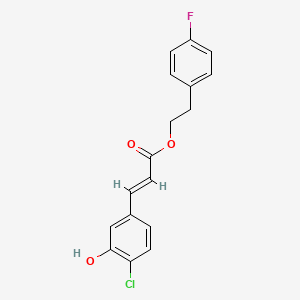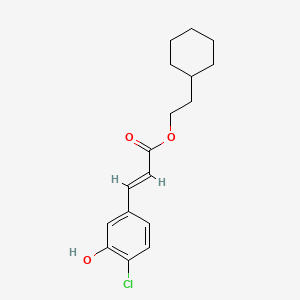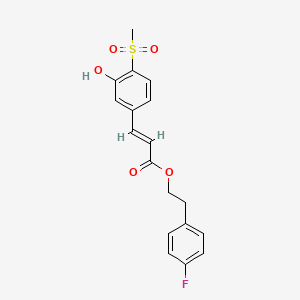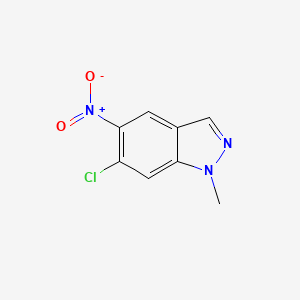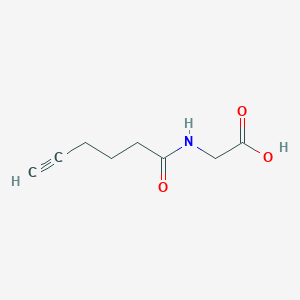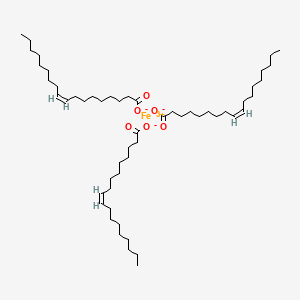
5,5-Dimethyloxepan-2-one
概要
説明
5,5-Dimethyloxepan-2-one: is a cyclic ester with the molecular formula C8H14O2 It is a member of the oxepanone family, characterized by a seven-membered ring containing an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyloxepan-2-one typically involves the ring-opening polymerization of cyclic esters. One common method is the polymerization of 1,5-dioxepan-2-one using organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .
Industrial Production Methods: Industrial production of this compound involves similar polymerization techniques but on a larger scale. The use of organocatalysts is preferred due to their efficiency and the environmentally friendly nature of the process, as they avoid the use of metal-based catalysts which can be toxic and difficult to remove from the final product .
化学反応の分析
Types of Reactions: 5,5-Dimethyloxepan-2-one undergoes several types of chemical reactions, including:
Ring-opening polymerization (ROP): This is the most common reaction, where the cyclic ester is polymerized to form polyesters.
Hydrolysis: The compound can be hydrolyzed to form the corresponding hydroxy acid.
Transesterification: It can undergo transesterification reactions with alcohols to form different esters.
Common Reagents and Conditions:
Organocatalysts: t-BuP4, TBD, and DBU are commonly used in ROP.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.
Alcohols: Used in transesterification reactions.
Major Products:
Polyesters: Formed through ROP.
Hydroxy acids: Formed through hydrolysis.
Esters: Formed through transesterification.
科学的研究の応用
5,5-Dimethyloxepan-2-one has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of biodegradable polymers for medical and environmental applications.
Material Science: Employed in the development of novel materials with specific properties, such as improved mechanical strength and thermal stability.
Biomedical Engineering: Utilized in the creation of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and biodegradability.
作用機序
The primary mechanism of action for 5,5-Dimethyloxepan-2-one involves its polymerization to form polyesters. The ring-opening polymerization is typically initiated by an organocatalyst, which activates the monomer and facilitates the formation of the polymer chain. The molecular targets and pathways involved in this process include the ester bonds within the cyclic ester, which are cleaved and reformed during the polymerization reaction .
類似化合物との比較
1,5-Dioxepan-2-one: Another cyclic ester used in polymer synthesis.
5-Methyl-2-oxepanone: Similar in structure but with different substituents on the ring.
Uniqueness: 5,5-Dimethyloxepan-2-one is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and the properties of the resulting polymers. This makes it particularly useful in applications requiring specific mechanical and thermal properties .
特性
IUPAC Name |
5,5-dimethyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-7(9)10-6-5-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRTIRBQOOHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)OCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine](/img/structure/B8246057.png)
![[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate](/img/structure/B8246065.png)
![Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8246067.png)




